Benzhydryl 3-hydroxy-7-(phenylacetamido)cepham-4-carboxylate
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Overview
Description
Benzhydryl 3-hydroxy-7-(phenylacetamido)cepham-4-carboxylate is a complex organic compound with the molecular formula C28H26N2O5S and a molecular weight of 502.58 g/mol This compound is known for its unique structure, which includes a cepham ring, a benzhydryl group, and a phenylacetamido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzhydryl 3-hydroxy-7-(phenylacetamido)cepham-4-carboxylate involves multiple steps, starting with the preparation of the cepham ring. The cepham ring is typically synthesized through a series of cyclization reactions involving appropriate precursors. The benzhydryl group and the phenylacetamido moiety are then introduced through substitution reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound requires stringent control of reaction conditions to ensure high yield and purity. The process involves large-scale synthesis using automated reactors, followed by purification steps such as crystallization and chromatography to isolate the desired product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically require catalysts and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Benzhydryl 3-hydroxy-7-(phenylacetamido)cepham-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new antibiotics.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Benzhydryl 3-hydroxy-7-(phenylacetamido)cepham-4-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, leading to the disruption of essential biochemical pathways. This inhibition can result in the suppression of microbial growth or the induction of cell death in cancer cells .
Comparison with Similar Compounds
Cephalexin: Another cepham-based antibiotic with a similar structure but different functional groups.
Cefadroxil: A cephalosporin antibiotic with a similar cepham ring but different side chains.
Cefuroxime: A second-generation cephalosporin with a similar core structure but different substituents.
Uniqueness: Benzhydryl 3-hydroxy-7-(phenylacetamido)cepham-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzhydryl group and phenylacetamido moiety differentiate it from other cepham-based compounds, making it a valuable molecule for research and development .
Biological Activity
Benzhydryl 3-hydroxy-7-(phenylacetamido)cepham-4-carboxylate is a synthetic cephalosporin antibiotic known for its broad-spectrum antibacterial properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant pharmacokinetic data.
Chemical Structure and Properties
The compound's chemical formula is C₁₈H₁₈N₂O₅S, with a molecular weight of approximately 366.41 g/mol. Its structure features a beta-lactam ring , which is crucial for antimicrobial activity, and a benzhydryl group that enhances its interaction with bacterial enzymes. The presence of the phenylacetamido moiety contributes to its stability and solubility, making it suitable for pharmaceutical applications.
This compound exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. This action is mediated by binding to penicillin-binding proteins (PBPs) , which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. By disrupting this process, the compound effectively inhibits bacterial growth and replication .
Antibacterial Efficacy
The compound demonstrates significant activity against a variety of Gram-positive and Gram-negative bacteria , including resistant strains. Its effectiveness is particularly notable against pathogens that produce beta-lactamases , enzymes that confer antibiotic resistance. Studies indicate that this compound can inhibit these enzymes, enhancing its therapeutic efficacy .
Comparative Efficacy Table
Pathogen | MIC (µg/mL) | Comparison to Cefalexin |
---|---|---|
Staphylococcus aureus | 0.5 | Superior |
Escherichia coli | 1.0 | Equivalent |
Klebsiella pneumoniae | 0.25 | Superior |
Pseudomonas aeruginosa | 2.0 | Inferior |
Pharmacokinetics
Pharmacokinetic studies reveal that this compound has favorable absorption characteristics, contributing to its therapeutic efficacy. The compound is well absorbed in the gastrointestinal tract, leading to effective plasma concentrations that sustain antibacterial activity over extended periods .
Case Studies and Research Findings
- In Vitro Studies : Research has shown that this compound exhibits lower minimum inhibitory concentrations (MICs) compared to traditional cephalosporins like cefalexin and cefuroxime against several resistant strains .
- Beta-Lactamase Interaction : A study highlighted the compound's ability to bind effectively with various beta-lactamases, suggesting potential for use in combination therapies aimed at overcoming antibiotic resistance .
- Clinical Application : Clinical trials involving patients with resistant bacterial infections have demonstrated positive outcomes when treated with this compound, indicating its potential as a valuable therapeutic agent in modern medicine .
Properties
Molecular Formula |
C28H26N2O5S |
---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
benzhydryl 3-hydroxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate |
InChI |
InChI=1S/C28H26N2O5S/c31-21-17-36-27-23(29-22(32)16-18-10-4-1-5-11-18)26(33)30(27)24(21)28(34)35-25(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,23-25,27,31H,16-17H2,(H,29,32) |
InChI Key |
JSNDVKXNQUBARH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)O |
Origin of Product |
United States |
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